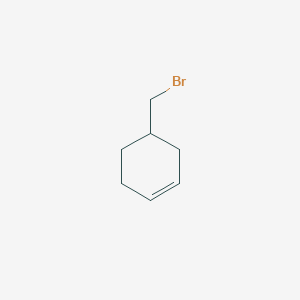

4-(Bromomethyl)cyclohexene

Description

Strategic Significance in Synthetic Chemistry

The strategic importance of 4-(Bromomethyl)cyclohexene in synthetic chemistry stems directly from its chemical structure. As an allylic bromide, the compound exhibits enhanced reactivity in nucleophilic substitution reactions. stackexchange.com The carbon-bromine bond is activated by the adjacent double bond, which stabilizes the transition state and any potential carbocation intermediate through resonance. This inherent reactivity makes the bromomethyl group an excellent leaving group, facilitating its displacement by a wide array of nucleophiles to introduce new functionalities.

Furthermore, this compound is a key substrate for allylic bromination reactions, a process that selectively introduces a bromine atom at the carbon adjacent to a double bond. vaia.com Reagents such as N-Bromosuccinimide (NBS) are commonly employed for this type of transformation, often using a radical initiator. vaia.comrsc.org The reaction proceeds via a resonance-stabilized allylic radical, which favors the formation of the thermodynamically more stable product. vaia.com The versatility of this compound allows for its use in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₇H₁₁Br nih.gov |

| Molecular Weight | 175.07 g/mol nih.gov |

| CAS Number | 34960-41-3 nih.gov |

| Appearance | Liquid (form) sigmaaldrich.com |

| Density | 1.269 g/mL at 25 °C (for the related (Bromomethyl)cyclohexane) sigmaaldrich.com |

Table 2: Spectroscopic and Computational Data for this compound

| Identifier | Value |

|---|---|

| Canonical SMILES | C1CC(CC=C1)CBr nih.gov |

| InChI | InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6H2 nih.gov |

| InChIKey | UCJOBPVWCIRPSU-UHFFFAOYSA-N nih.gov |

Historical Context of Related Cyclohexene (B86901) Derivatives in Research

The cyclohexene moiety is a fundamental structural motif in organic chemistry, and its derivatives have long been a subject of intensive research. fiveable.me The historical significance of this class of compounds is deeply rooted in their prevalence in nature and their utility in synthesis. Cyclohexene derivatives are components of numerous biologically active compounds, including vitamins, antibiotics, and carotenoids. ppor.az For instance, polyoxygenated cyclohexene derivatives are common metabolites found in the Annonaceae family of plants and are known to exhibit a range of biological activities, including cytotoxic and antimalarial properties. nih.govacs.org

The development of synthetic methodologies to construct and functionalize the cyclohexene ring has been a central theme in organic chemistry. A landmark achievement in this area is the Diels-Alder reaction, a powerful cycloaddition that forms a cyclohexene ring from a conjugated diene and a dienophile, allowing for the efficient construction of complex cyclic systems. fiveable.me Research into the preparation and reactions of cyclohexane (B81311) and cyclohexene derivatives has been documented for over a century, with early papers dating back to the 1920s. acs.org The synthesis of optically active 4-substituted 2-cyclohexenones, for example, has been a focus of modern synthetic efforts, highlighting the continued importance of this structural class. nih.gov The rich history and diverse applications of cyclohexene derivatives underscore their role as a cornerstone of modern organic and medicinal chemistry. fiveable.meppor.az

Structure

2D Structure

3D Structure

Properties

CAS No. |

34960-41-3 |

|---|---|

Molecular Formula |

C7H11Br |

Molecular Weight |

175.07 g/mol |

IUPAC Name |

4-(bromomethyl)cyclohexene |

InChI |

InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6H2 |

InChI Key |

UCJOBPVWCIRPSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromomethyl Cyclohexene and Analogous Cyclohexenyl Bromides

Allylic Bromination Strategies

Allylic bromination introduces a bromine atom at a carbon adjacent to a double bond. This selective transformation is highly valued for its ability to functionalize alkenes without consuming the double bond.

N-Bromosuccinimide (NBS) is a widely used reagent for allylic bromination due to its ability to provide a low, constant concentration of bromine (Br₂) during the reaction, which is crucial for favoring substitution over addition to the double bond. libretexts.orgchadsprep.commasterorganicchemistry.com The reaction, often referred to as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). ucla.eduwikipedia.orgwikipedia.org

The mechanism of NBS-mediated allylic bromination proceeds through a free-radical chain reaction. libretexts.orgnumberanalytics.com

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or, more commonly, a small amount of Br₂ present as an impurity or generated in situ. chemistrysteps.comorganic-chemistry.org This initiation step, often facilitated by light or heat, produces two bromine radicals (Br•). youtube.com

Propagation: The propagation phase consists of two key steps:

A bromine radical abstracts an allylic hydrogen atom from the cyclohexene (B86901) substrate. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical and hydrogen bromide (HBr). chemistrysteps.comchemtube3d.com The stability of the allylic radical is a major driving force for the reaction. chemistrysteps.com

The newly formed allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide product and another bromine radical, which can continue the chain reaction. chadsprep.comchemistrysteps.com

The HBr generated in the first propagation step reacts with NBS to regenerate the Br₂ required for the second propagation step, thus maintaining a low concentration of Br₂. chadsprep.commasterorganicchemistry.com This is a critical aspect of the mechanism, as high concentrations of Br₂ would favor electrophilic addition to the double bond. masterorganicchemistry.com

Table 1: Key Steps in NBS-Mediated Allylic Bromination

| Step | Description |

| Initiation | Generation of bromine radicals (Br•) from Br₂ using light or heat. |

| Propagation 1 | A bromine radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical and HBr. |

| Propagation 2 | The allylic radical reacts with Br₂ to form the allylic bromide and a new bromine radical. |

| Regeneration | HBr reacts with NBS to produce Br₂. |

| Termination | Radicals combine to terminate the chain reaction. chadsprep.com |

Solvent: The choice of solvent is crucial. Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used because NBS is sparingly soluble in them, which helps maintain a low bromine concentration. organic-chemistry.org Dichloromethane has been used as a replacement for the more toxic CCl₄. gla.ac.uk

Initiator: A radical initiator is essential to start the chain reaction. This can be ultraviolet (UV) light or a chemical initiator like AIBN or benzoyl peroxide. wikipedia.orgwikipedia.org

Temperature: The reaction is typically performed at the reflux temperature of the solvent to promote radical formation. wikipedia.org

Substrate Structure: The structure of the starting alkene plays a significant role in the regioselectivity of the reaction. In the case of unsymmetrical alkenes, a mixture of products can be formed due to the existence of non-equivalent resonance structures of the intermediate allylic radical. chadsprep.com For instance, the bromination of trans-2-hexene (B1208433) yields a mixture of 4-bromo-2-hexene and 2-bromo-3-hexene. winona.edu Bromination tends to occur at the more substituted position to form the more stable radical intermediate. organic-chemistry.org

NBS Purity: The purity of NBS can affect the outcome. Freshly recrystallized NBS is often recommended to minimize side reactions, such as the formation of α-bromoketones and dibromo compounds. wikipedia.org

Table 2: Factors Influencing NBS Allylic Bromination

| Factor | Influence on Reaction |

| Solvent | Affects NBS solubility and bromine concentration. Non-polar solvents are preferred. organic-chemistry.org |

| Initiator | Essential for initiating the radical chain reaction. wikipedia.org |

| Temperature | Higher temperatures promote radical formation but can also lead to side reactions. |

| Substrate | Determines the stability and resonance forms of the allylic radical, influencing product distribution. chadsprep.com |

| NBS Purity | Impurities can lead to unwanted side reactions. wikipedia.org |

Direct Bromination Approaches

Direct bromination involves the reaction of an alkene with molecular bromine (Br₂). Depending on the reaction conditions, this can lead to either addition or substitution products.

Free radical halogenation is a type of halogenation that is characteristic of alkanes and alkyl-substituted aromatic compounds under UV light. wikipedia.org When applied to alkenes, the outcome (addition vs. substitution) is highly dependent on the reaction conditions.

Under UV light or at high temperatures, the reaction of cyclohexene with Br₂ can favor the formation of the allylic substitution product, 3-bromocyclohexene, over the addition product, 1,2-dibromocyclohexane. stackexchange.comechemi.comquora.com The mechanism involves the homolytic cleavage of Br₂ into bromine radicals, followed by the abstraction of an allylic hydrogen to form a resonance-stabilized cyclohexenyl radical. stackexchange.com This radical then reacts with another molecule of Br₂ to give the final product. stackexchange.com

The selectivity of free-radical halogenation is influenced by the relative strengths of the C-H bonds being broken and the stability of the resulting radical. wikipedia.org Allylic C-H bonds are significantly weaker than vinylic or typical alkyl C-H bonds, making them more susceptible to abstraction by a bromine radical. masterorganicchemistry.com Bromination is generally more selective than chlorination. masterorganicchemistry.com

The direct bromination of substituted cyclohexenes and exocyclic alkenes like methylenecyclohexane (B74748) can lead to a mixture of isomeric products.

The allylic bromination of 4-methylcyclohexene with NBS is expected to yield multiple products due to the presence of different allylic positions. chegg.com

In the case of methylenecyclohexane , allylic bromination with NBS or a low concentration of bromine under irradiation can result in two isomeric monobromination products. brainly.compearson.comchegg.com The initial abstraction of an allylic hydrogen from the cyclohexane (B81311) ring forms a resonance-stabilized radical. This radical has two resonance contributors, leading to the formation of (1-bromomethyl)cyclohexene and 3-bromomethylenecyclohexane. youtube.compearson.com

Table 3: Products of Allylic Bromination of Methylenecyclohexane

| Starting Material | Reagent | Product 1 | Product 2 |

| Methylenecyclohexane | NBS/hν or low [Br₂]/hν | (1-Bromomethyl)cyclohexene | 3-Bromomethylenecyclohexane |

Direct Bromination Approaches

Alkylation and Functionalization Routes to Form the Bromomethyl Moiety

The introduction of a bromomethyl group onto a cyclohexene scaffold is most commonly achieved through free-radical bromination of a corresponding methyl-substituted cyclohexene. This type of functionalization targets a hydrogen atom on the methyl group due to the relative stability of the resulting allylic or benzylic-type radical intermediate.

A representative method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. A patent for a similar transformation describes the synthesis of 4-Bromomethyl-1-cyclohexyl-2-trifluoromethyl-benzene, where a methyl group on a benzene (B151609) ring is brominated. google.com In this process, the starting material, 1-cyclohexyl-4-methyl-2-trifluoromethyl-benzene, is dissolved in a non-polar solvent like heptane, and NBS is added along with a catalytic amount of 2,2′-azobis(2-methylpropionitrile) (AIBN) as the radical initiator. google.com Heating the mixture initiates the decomposition of AIBN, which starts a radical chain reaction, leading to the selective bromination of the methyl group. google.com This method is broadly applicable to the synthesis of allylic bromides like 4-(bromomethyl)cyclohexene from 4-methylcyclohexene. The reaction's success hinges on the careful control of conditions to favor the desired radical pathway and minimize competing reactions, such as electrophilic addition of bromine to the double bond.

| Starting Material | Reagents | Initiator | Product | Reference |

|---|---|---|---|---|

| 1-cyclohexyl-4-methyl-2-trifluoromethyl-benzene | N-bromosuccinimide (NBS), Acetonitrile | 2,2'-azobis(2-methylpropionitrile) (AIBN) | 4-Bromomethyl-1-cyclohexyl-2-trifluoromethyl-benzene | google.com |

Modern Synthetic Advancements

Recent progress in synthetic chemistry has provided more sophisticated and controlled methods for producing cyclohexene derivatives. These advancements focus on improving scalability, safety, and the ability to generate specific stereoisomers.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing. nih.gov This methodology is particularly suited for reactions that are highly exothermic or involve hazardous reagents, characteristics often associated with bromination reactions. By conducting the synthesis in a continuous flow reactor, key parameters such as temperature, pressure, and reaction time can be precisely controlled, leading to improved yield, higher purity, and enhanced safety. nih.gov

While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles are directly applicable. For instance, a microwave-assisted continuous-flow organic synthesis (MACOS) approach has been successfully used for complex syntheses involving alkylation steps. nih.gov The small reaction volume at any given moment within a flow reactor minimizes the risks associated with potential thermal runaways. Furthermore, photochemical reactions, which are often used to initiate radical processes, can be efficiently performed in specialized flow photoreactors that ensure uniform irradiation of the reaction mixture, thereby improving efficiency and reproducibility. researchgate.net The scalability of flow synthesis is another key advantage; production can be increased by simply running the reactor for a longer duration, avoiding the challenges of scaling up batch reactors. nih.gov

The synthesis of specific stereoisomers of substituted cyclohexenes is a significant challenge in organic chemistry. Modern methods have enabled a high degree of control over the stereochemical outcome of reactions involving cyclohexene rings. These strategies can be broadly categorized as either substrate-controlled or catalyst-controlled.

In substrate-controlled synthesis, the stereochemistry of the starting material dictates the stereochemistry of the product. A powerful approach involves using chiral molecules derived from natural sources. For example, derivatives of (−)-perillaldehyde, a monoterpene, have been used as chiral starting materials for the stereoselective construction of β-amino acid derivatives with a cyclohexene core. beilstein-journals.org In one such synthesis, the asymmetric Michael addition of a lithium amide to an α,β-unsaturated ester derived from the monoterpene skeleton proceeds with good stereoselectivity, demonstrating how the inherent chirality of the starting material guides the formation of new stereocenters. beilstein-journals.org

Catalyst-controlled methods offer a more versatile approach, where a chiral catalyst creates a chiral environment that favors the formation of one enantiomer or diastereomer over others. Palladium(II)-mediated reactions have been utilized for the stereoselective synthesis of chiral polyfunctionalized cyclohexane derivatives. uab.catdntb.gov.ua Another advanced technique is the use of chiral lithium amides (CLAs) as non-covalent stereodirecting auxiliaries. nih.gov These CLAs form well-defined mixed aggregates with organolithium reagents, creating a chiral pocket that directs the enantioselective alkylation of prochiral carbanions. nih.gov This method has been successfully applied to the direct α-alkylation of 2-alkylpyridines and demonstrates the potential for creating chirality on systems adjacent to a ring. nih.gov

| Method | Type of Control | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | Substrate-controlled | Chiral α,β-unsaturated ester (from (−)-perillaldehyde), Lithium dibenzylamide | Formation of four diastereomers in a 76:17:6:1 ratio | beilstein-journals.org |

| Enantioselective Alkylation | Catalyst-controlled | Chiral Lithium Amide (CLA), n-BuLi, Electrophile (e.g., Allyl bromide) | High enantiomeric ratios (e.g., up to 99:1 er for some products) | nih.gov |

| Palladium-mediated Reaction | Catalyst-controlled | Palladium(II) catalysts, Diazomethane | Stereoselective synthesis of polyfunctionalized cyclohexenones | uab.catdntb.gov.ua |

Mechanistic Investigations of Chemical Transformations Involving 4 Bromomethyl Cyclohexene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and 4-(bromomethyl)cyclohexene serves as an interesting substrate for these transformations due to the electronic influence of the adjacent double bond. masterorganicchemistry.com

Analysis of SN1 versus SN2 Reaction Pathways

The competition between the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways is a key aspect of the reactivity of this compound. masterorganicchemistry.com The structure of the substrate plays a primary role in determining which mechanism is favored. youtube.com

The SN1 mechanism proceeds through a carbocation intermediate. masterorganicchemistry.com For this compound, the primary nature of the carbon bearing the bromine atom would typically disfavor an SN1 pathway due to the instability of a primary carbocation. libretexts.orgmasterorganicchemistry.com However, the adjacent cyclohexene (B86901) ring provides allylic stabilization to the carbocation intermediate through resonance. This delocalization of the positive charge across the double bond significantly stabilizes the carbocation, making the SN1 pathway more accessible than for a simple primary alkyl halide. libretexts.org

The SN2 mechanism, on the other hand, is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is generally favored for primary and secondary alkyl halides. youtube.commasterorganicchemistry.com The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. masterorganicchemistry.com

The choice between SN1 and SN2 pathways for this compound is therefore a nuanced balance of factors. The allylic nature of the substrate stabilizes the carbocation intermediate, favoring SN1, while its primary nature and relatively unhindered reaction site favor SN2. The reaction conditions, including the nature of the nucleophile and the solvent, are critical in tipping the balance. libretexts.orglibretexts.org Strong, negatively charged nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism, whereas weak, neutral nucleophiles and polar protic solvents promote the SN1 pathway by stabilizing the carbocation intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org

| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The primary nature favors SN2, but allylic stabilization of the carbocation makes SN1 possible. youtube.comlibretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻) | The choice of nucleophile is a critical experimental parameter. libretexts.org |

| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Aprotic (e.g., DMSO, Acetone) | The solvent can stabilize the carbocation (SN1) or enhance nucleophilicity (SN2). libretexts.orglibretexts.org |

| Leaving Group | Good (e.g., Br⁻, I⁻) | Good (e.g., Br⁻, I⁻) | Bromide is a good leaving group for both pathways. youtube.com |

Steric and Electronic Effects on Reactivity and Selectivity

Both steric and electronic effects play a significant role in the reactivity of this compound and the selectivity of its reactions. numberanalytics.comfrancis-press.com

Electronic Effects: The primary electronic effect at play is the influence of the cyclohexene double bond. researchgate.net As mentioned, the π-system of the double bond can stabilize an adjacent carbocation through resonance, a crucial factor for the SN1 pathway. researchgate.net This electron-donating character of the double bond enhances the rate of reactions that proceed through a carbocation intermediate.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. numberanalytics.com In the context of this compound, the cyclohexene ring itself presents a degree of steric bulk. For an SN2 reaction, which requires backside attack by the nucleophile, the conformation of the cyclohexene ring can influence the accessibility of the electrophilic carbon. While the bromomethyl group is exocyclic, its rotational freedom might be somewhat restricted by the ring, potentially affecting the approach of bulky nucleophiles. However, compared to a tertiary alkyl halide, the steric hindrance is relatively low, generally allowing SN2 reactions to proceed. youtube.com

Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols, Cyanides, Thiolates)

The versatility of this compound as a synthetic building block is demonstrated by its reactivity with a wide range of nucleophiles.

Amines: Amines are good nucleophiles and react with this compound to form substituted amines. chemguide.co.ukyoutube.com The reaction typically proceeds via an SN2 mechanism, especially with primary and secondary amines, which are strong nucleophiles. chemguide.co.uk The initial reaction forms a secondary or tertiary amine, which can then undergo further alkylation to form a quaternary ammonium (B1175870) salt. chemguide.co.uk

Alcohols: Alcohols are weaker nucleophiles than amines and can react with this compound under conditions that favor the SN1 pathway, such as in the presence of a non-nucleophilic base or at elevated temperatures. libretexts.org The product of this reaction is an ether. For example, reaction with methanol (B129727) would yield 4-(methoxymethyl)cyclohexene. vaia.com

Cyanides: The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the bromide in this compound to form 4-(cyanomethyl)cyclohexene. researchgate.netchemspider.com Due to the strength of the cyanide nucleophile, this reaction predominantly follows an SN2 pathway. chemspider.com

Thiolates: Thiolates (RS⁻) are excellent nucleophiles and react rapidly with this compound to form thioethers. nih.govresearchgate.net The high nucleophilicity of thiolates ensures that this transformation occurs efficiently, typically via an SN2 mechanism. libretexts.org

| Nucleophile | Reagent Example | Product | Predominant Mechanism |

| Amine | R-NH₂ | 4-((Alkylamino)methyl)cyclohexene | SN2 |

| Alcohol | R-OH | 4-((Alkoxy)methyl)cyclohexene | SN1/SN2 |

| Cyanide | NaCN | 4-(Cyanomethyl)cyclohexene | SN2 |

| Thiolate | R-SNa | 4-((Alkylthio)methyl)cyclohexene | SN2 |

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, leading to the formation of new alkenes. These reactions often compete with nucleophilic substitution. masterorganicchemistry.com

E1 and E2 Mechanistic Studies

Similar to substitution reactions, elimination reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. pharmaguideline.comnumberanalytics.com

The E1 mechanism is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 pathway. libretexts.orgpharmaguideline.com In a subsequent step, a base removes a proton from a carbon adjacent to the carbocation, forming a double bond. libretexts.org Due to the allylic stabilization of the carbocation intermediate, this compound can undergo E1 elimination, particularly in the presence of a weak base and a polar protic solvent. libretexts.orgmasterorganicchemistry.com

The E2 mechanism is a concerted, one-step reaction where a base removes a proton from a carbon while the leaving group departs from the adjacent carbon. pharmaguideline.comlibretexts.org This pathway requires a specific anti-periplanar arrangement of the proton and the leaving group. libretexts.orgchemistrysteps.com For this compound, the E2 reaction would involve the removal of a proton from the cyclohexene ring. Strong, sterically hindered bases favor the E2 mechanism. chemistrysteps.com

Factors Influencing Alkene Product Formation

The regioselectivity of elimination reactions is a critical consideration, as it determines the position of the newly formed double bond.

In the case of this compound undergoing elimination, the product is typically a conjugated diene. The formation of a conjugated system, where double bonds are separated by a single bond, is energetically favorable due to resonance stabilization. masterorganicchemistry.com Therefore, elimination reactions of this compound are expected to yield 1-methylenecyclohex-3-ene or a related conjugated diene.

The stability of the resulting alkene is a major driving force. masterorganicchemistry.comlibretexts.org More substituted alkenes are generally more stable (Zaitsev's rule). masterorganicchemistry.com However, in the case of this compound, the formation of a conjugated system often overrides the formation of the most substituted alkene if the two are in conflict.

The choice between substitution and elimination is also influenced by several factors. Strong, bulky bases tend to favor elimination, as they can more easily abstract a proton from the periphery of the molecule than perform a backside attack on the electrophilic carbon. masterorganicchemistry.com Higher temperatures also generally favor elimination over substitution. masterorganicchemistry.com

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Intermediate | Carbocation | None (concerted) |

| Base Strength | Weak base sufficient | Strong base required |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Regioselectivity | Favors formation of the most stable alkene (Zaitsev) | Can be controlled by base size (Zaitsev vs. Hofmann) |

Radical Reaction Pathways

Radical reactions of this compound are pivotal in synthetic organic chemistry, offering a range of functionalization possibilities. These transformations proceed through highly reactive radical species, and their pathways are dictated by the principles of radical stability and reactivity.

Detailed Exploration of Free Radical Mechanisms

Free radical reactions involving this compound typically proceed via a chain reaction mechanism consisting of three primary stages: initiation, propagation, and termination. lumenlearning.comyoutube.com

Initiation: The reaction is initiated by the formation of a radical species. This is often achieved through the homolytic cleavage of a bond, which can be induced by heat or ultraviolet (UV) light. youtube.comucr.edu For instance, in the presence of a radical initiator like dibenzoyl peroxide, the weak oxygen-oxygen bond breaks to form two benzoyloxy radicals. These radicals can then abstract a hydrogen atom or react with another molecule to generate the initial bromine radical required for the subsequent steps. lumenlearning.com

Propagation: This stage consists of a series of self-sustaining steps where a radical reacts with a stable molecule to produce a new radical, which then continues the chain. lumenlearning.com In the case of this compound, a bromine radical can abstract an allylic hydrogen, which is the most labile, to form a resonance-stabilized allylic radical and a molecule of hydrogen bromide. lumenlearning.comlibretexts.org This allylic radical can then react with a bromine source, such as molecular bromine (Br₂), to form the brominated product and regenerate a bromine radical, thus propagating the chain. lumenlearning.com

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. lumenlearning.comyoutube.com This can occur through various combinations, such as the dimerization of two bromine radicals to form Br₂, or the reaction of a bromine radical with an allylic radical. ucr.edu Due to the low concentration of radical species, termination steps are relatively rare compared to propagation steps. lumenlearning.com

Allylic Radical Intermediates and Resonance Stabilization

A key feature of radical reactions involving this compound is the formation of an allylic radical intermediate. This intermediate is generated by the abstraction of a hydrogen atom from the carbon adjacent to the double bond (the allylic position). libretexts.orglibretexts.org

The resonance stabilization of the allylic radical has significant consequences for the regioselectivity of subsequent reactions. Because the unpaired electron density is shared between two carbons, a nucleophile or another radical can attack at either of these positions. libretexts.orglibretexts.org In the case of the radical derived from this compound, this can lead to the formation of different constitutional isomers. The distribution of products will depend on factors such as steric hindrance and the relative stabilities of the resulting alkenes. libretexts.orglibretexts.org For instance, reaction at the less hindered site is often favored. openstax.orglibretexts.org

The reaction of methylenecyclohexane (B74748) with N-bromosuccinimide (NBS) serves as a classic example, where the major product, 1-(bromomethyl)cyclohexene, is formed through the more stable and accessible allylic radical intermediate. openstax.orglibretexts.org

Cross-Electrophile Coupling Mechanisms

Cross-electrophile coupling represents a modern and powerful strategy for carbon-carbon bond formation, where two different electrophiles are coupled in the presence of a transition metal catalyst and a reductant. wikipedia.orgnih.gov This approach avoids the pre-formation of organometallic nucleophiles, offering advantages in terms of functional group tolerance and operational simplicity. nih.gov

In the context of this compound, which can act as an alkyl electrophile, these reactions open up avenues for its coupling with other electrophiles, such as aryl halides. A common catalytic system involves a nickel catalyst, which undergoes a complex catalytic cycle.

The mechanism of metallaphotoredox-catalyzed cross-electrophile coupling often involves the following key steps:

Reductive Activation: The nickel(II) precatalyst is reduced to a more reactive nickel(0) species by a reductant, which can be chemical (e.g., zinc or manganese) or electrochemical. wikipedia.org

Oxidative Addition: The nickel(0) complex undergoes oxidative addition with one of the electrophiles, typically the more reactive one (e.g., an aryl halide), to form a nickel(II) intermediate. wikipedia.org

Radical Generation and Capture: The second electrophile, such as this compound, can be converted into a radical species. In photoredox catalysis, a photosensitizer absorbs light and initiates a single-electron transfer (SET) process to generate the radical. This radical is then captured by the nickel(II) complex.

Reductive Elimination: The resulting diorganonickel(III) intermediate undergoes reductive elimination to form the desired carbon-carbon bond and regenerate a nickel(I) species, which can then be reduced back to nickel(0) to complete the catalytic cycle. wikipedia.org

The selectivity in cross-electrophile coupling, i.e., the preference for the formation of the cross-coupled product over homodimers, is a critical challenge. This can be controlled by using an excess of one reagent or by exploiting the different reactivities of the two electrophiles towards the catalyst. wikipedia.org Recent advancements have enabled the coupling of two secondary aliphatic carbon centers, a significant challenge in organic synthesis. princeton.edu

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring.

[4+2] Cycloaddition Mechanistic Insights

The [4+2] cycloaddition, most famously known as the Diels-Alder reaction, is a cornerstone of organic synthesis for the formation of six-membered rings. libretexts.orglibretexts.org This reaction involves the combination of a conjugated diene (a system with four π-electrons) and a dienophile (a system with two π-electrons). libretexts.org

The mechanism of the Diels-Alder reaction is generally considered to be a concerted process, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. libretexts.orgox.ac.uk This concerted nature explains the high degree of stereospecificity observed in these reactions, where the stereochemistry of the reactants is directly translated to the product. libretexts.org

From a molecular orbital perspective, the reaction is understood as the overlap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. ox.ac.uk For a thermal [4+2] cycloaddition to be favorable, the orbital symmetry must be conserved throughout the reaction, a principle encapsulated in the Woodward-Hoffmann rules. libretexts.orglibretexts.org

While the concerted mechanism is widely accepted, stepwise mechanisms involving zwitterionic or diradical intermediates can also occur, particularly when the reactants have highly polarized electronic characters. researchgate.net Enzyme-catalyzed [4+2] cycloadditions, found in the biosynthesis of some natural products, also provide fascinating examples of how nature controls these transformations. nih.govnih.gov

Other Pericyclic Reaction Pathways

Beyond the well-known [4+2] cycloaddition, other pericyclic reactions offer diverse pathways for the transformation of molecules like this compound and its derivatives. Pericyclic reactions are characterized by a cyclic transition state and a concerted reorganization of electrons. ox.ac.uk

The main classes of pericyclic reactions include:

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a ring, or the reverse ring-opening process. ox.ac.uklibretexts.org The stereochemical outcome of these reactions (conrotatory or disrotatory ring closure/opening) is dictated by the number of π-electrons and whether the reaction is induced by heat or light. libretexts.org

Sigmatropic Rearrangements: These are also intramolecular reactions where a σ-bond migrates across a π-system to a new position. ox.ac.uklibretexts.org

Cheletropic Reactions: These are a subclass of cycloadditions where one of the reactants contributes two electrons from a single atom to the cyclic transition state. ox.ac.uk

The feasibility and outcome of these reactions are governed by the principles of orbital symmetry, as articulated by the Woodward-Hoffmann rules. libretexts.org For a pericyclic reaction to proceed thermally in a concerted fashion, the transition state must have 4n+2 participating electrons for a Hückel-type system or 4n electrons for a Möbius-type system. libretexts.org Photochemical pericyclic reactions often follow different selection rules and can lead to products that are not accessible under thermal conditions. libretexts.orgnih.gov

Transformational Chemistry and Derivatization Strategies for 4 Bromomethyl Cyclohexene

The chemical reactivity of 4-(bromomethyl)cyclohexene offers a versatile platform for a variety of chemical transformations. This section explores key derivatization strategies, focusing on functional group interconversions of the bromomethyl moiety and the formation of new carbon-carbon bonds.

Applications in Complex Molecule Synthesis and Advanced Materials Science

Strategic Intermediate in Total Synthesis Endeavors

In the field of total synthesis, where chemists aim to construct complex natural products from simple, commercially available precursors, 4-(Bromomethyl)cyclohexene serves as a strategic intermediate. Its cyclohexene (B86901) core is a common structural motif in numerous terpenoids and other natural products. The compound allows for the introduction of this six-membered ring along with a "handle"—the bromomethyl group—that can be readily converted into other functional groups or used to attach the fragment to a more complex molecular scaffold.

The reactivity of the bromomethyl group as an alkylating agent is a key feature exploited in synthetic strategies. This allows for the coupling of the cyclohexenylmethyl fragment with various nucleophiles, including carbanions, amines, and alkoxides, thereby extending the carbon skeleton and building molecular complexity. Although a less hindered analogue, (Bromomethyl)cyclohexane (B57075), is also used, the presence of the double bond in this compound offers additional synthetic possibilities, such as subsequent epoxidation, dihydroxylation, or ring-opening metathesis, further underscoring its strategic importance.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. univpancasila.ac.id this compound is a valuable precursor for the synthesis of a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles due to its capacity for undergoing targeted chemical transformations.

The synthesis of nitrogen-containing heterocycles is a cornerstone of drug discovery. anu.edu.auuni-muenchen.de The primary route through which this compound is utilized for this purpose is via nucleophilic substitution. The electrophilic carbon of the bromomethyl group is readily attacked by nitrogen-based nucleophiles such as primary and secondary amines. This reaction, typically a bimolecular nucleophilic substitution (SN2), forms a new carbon-nitrogen bond and introduces the cyclohexenylmethyl moiety onto the nitrogen atom.

This initial product can then undergo further intramolecular reactions to form a heterocyclic ring. For example, if the amine nucleophile contains another functional group, subsequent cyclization involving the cyclohexene double bond can lead to the formation of fused or spirocyclic nitrogen heterocycles. nih.gov The modular nature of this approach allows for the synthesis of a diverse range of N-heterocycles by simply varying the starting amine. nih.gov

Oxygen-containing heterocycles are another important class of organic compounds with diverse applications. nih.govrsc.orgorganic-chemistry.org this compound can serve as a key building block in their synthesis. The Williamson ether synthesis, a classical method for forming ethers, can be applied by reacting this compound with an alcohol or an alkoxide. This reaction attaches the cyclohexenylmethyl group to an oxygen atom, which can be a part of a larger molecule destined for cyclization into a cyclic ether.

The synthesis of strained four-membered oxetane (B1205548) rings is of particular interest in medicinal chemistry. beilstein-journals.org While direct synthesis from this compound is not a primary route, it can be used to synthesize precursors for intramolecular cyclization. For instance, the compound can be converted to a homoallylic alcohol, which can then undergo an intramolecular electrophilic cyclization to form an oxetane. beilstein-journals.orgresearchgate.net Bromonium-ion induced cyclization of related homoallylic alcohols is a known method for producing substituted oxetanes. beilstein-journals.org

Sulfur-containing heterocycles are integral to many biologically active molecules and functional materials. organic-chemistry.org The synthesis of these compounds can be effectively initiated using this compound. The high reactivity of the bromomethyl group towards sulfur nucleophiles, such as thiols (R-SH) or thiourea, facilitates the formation of a carbon-sulfur bond.

For the synthesis of thietanes (four-membered sulfur heterocycles), a common strategy involves the intramolecular cyclization of a γ-halothiol. beilstein-journals.org this compound can be elaborated into such a precursor. For example, reaction with a sulfur nucleophile followed by transformations on the cyclohexene ring could position a thiol group appropriately for a ring-closing reaction. Ring expansion of thiiranes (three-membered sulfur heterocycles) is another established method for producing thietanes. beilstein-journals.orgresearchgate.net While the direct synthesis of thiiranes often proceeds from alkenes using specific sulfur-transfer reagents lookchem.comnih.gov, the functional handle on this compound allows it to be incorporated into substrates for these transformations.

| Heterocycle Class | Typical Nucleophile/Reagent | Key Reaction Type | Resulting Structure Type |

|---|---|---|---|

| Nitrogen-Containing | Primary/Secondary Amines | Nucleophilic Substitution (SN2) | N-Cyclohexenylmethyl-substituted amines, precursors to fused heterocycles |

| Oxygen-Containing | Alcohols/Alkoxides | Williamson Ether Synthesis | Cyclohexenylmethyl ethers, precursors to cyclic ethers and oxetanes |

| Sulfur-Containing | Thiols/Thiolates | Nucleophilic Substitution (SN2) | Cyclohexenylmethyl thioethers, precursors to thietanes |

Polymer Chemistry Applications

In materials science, this compound is recognized for its potential in polymer chemistry. Its bifunctional nature allows it to be incorporated into polymer chains, imparting specific properties and enabling further functionalization.

The cyclohexene double bond in this compound allows it to act as a monomer in addition polymerization reactions. evitachem.comsmolecule.com Furthermore, it can be used as a co-monomer, where it is polymerized along with other monomers to create copolymers with tailored properties.

The most significant feature in its application in polymer chemistry is the pendant bromomethyl group. This reactive group is carried into the polymer structure, providing a site for post-polymerization modification. This allows for the synthesis of a base polymer which can then be functionalized in a subsequent step to introduce a wide variety of chemical groups. This strategy is highly valuable for creating functional materials, such as charged polymers for water purification or gene delivery, by reacting the bromo-functionalized polymer with amines to create poly(piperidinium)s or other poly-ammonium structures. rsc.orgrsc.org This approach mirrors the use of other functional monomers like 4-vinylbenzyl piperidine, where post-polymerization alkylation is a key step. rsc.org The reactivity of benzylic bromo compounds as linking agents is often high, making them suitable for these applications. rsc.org

| Application in Polymerization | Role of Compound | Relevant Functional Group | Outcome/Advantage |

|---|---|---|---|

| Homopolymerization | Monomer | Cyclohexene double bond | Creates a polymer backbone with reactive pendant bromomethyl groups. |

| Copolymerization | Co-monomer | Cyclohexene double bond | Incorporates functional units into a polymer chain alongside other monomers. |

| Post-Polymerization Modification | Functional Unit on Polymer | Bromomethyl group (-CH2Br) | Allows for the attachment of various chemical moieties to the polymer backbone. |

| Initiator for Grafting | Initiator Site | Bromomethyl group (-CH2Br) | Can initiate "grafting-from" polymerization to create branched or brush polymers. |

Ring-Opening Polymerization (ROP) Studies and Mechanisms

The ring-opening polymerization (ROP) of cyclohexene-based monomers is a significant area of research for creating polymers with a rigid aliphatic backbone. While direct ROP studies specifically on this compound are not extensively documented in readily available literature, the polymerization mechanisms can be inferred from studies on closely related cyclohexene derivatives, such as cyclohexene oxide and various functionalized cyclic esters. The polymerization of these monomers typically proceeds via cationic, anionic, or coordination-insertion mechanisms, depending on the initiator and reaction conditions used.

For cyclohexene oxide, ROP can be initiated by various catalysts, including novel dicationic palladium (II) complexes, which have demonstrated excellent reactivity and allow for a living polymerization process. researchgate.nettandfonline.com The mechanism in such cases is often cationic. researchgate.net Similarly, aluminum and iron-based complexes are effective catalysts for the ROP of cyclohexene oxide, sometimes operating through a bimetallic synergy where one metal center activates the monomer and another promotes the ring-opening. researchgate.netmdpi.com

A general coordination-insertion mechanism, often modeled using Density Functional Theory (DFT), involves the coordination of the cyclic monomer to a metal catalyst. mdpi.com This is followed by a nucleophilic attack from an initiator or the growing polymer chain on the coordinated monomer, leading to the cleavage of an O-acyl bond and the opening of the ring. mdpi.com For a hypothetical ROP of a monomer like this compound, if it were to proceed via the double bond to form a saturated poly(cyclohexane) backbone with pendant bromomethyl groups, it would likely involve a cationic or radical mechanism rather than a traditional ROP of a heterocyclic ring. However, if the cyclohexene ring were first converted to an epoxide (this compound oxide), its ROP would follow the established mechanisms for epoxides. The presence of the bromomethyl group would be a critical factor, as it could potentially interact with the catalyst or initiator, influencing the polymerization kinetics and the structure of the resulting polymer.

The table below summarizes catalysts and proposed mechanisms for the ROP of related cyclohexene monomers, which can serve as a model for understanding the potential polymerization pathways of this compound derivatives.

| Monomer | Catalyst/Initiator System | Polymerization Mechanism | Key Findings |

| Cyclohexene Oxide (CHO) | Dicationic Palladium (II) Complex | Cationic ROP | Allows for a class-II living polymerization. tandfonline.com |

| Cyclohexene Oxide (CHO) | Amine Triphenolate Iron(III) Complexes | Bimetallic Synergy ROP | Demonstrates excellent activity without a co-catalyst. mdpi.com |

| Cyclohexene Oxide (CHO) | Aluminum Amine-Phenolate Complexes | Coordination ROP | Produces high molecular weight polymers with narrow dispersity. researchgate.net |

| trans-1,4-Cyclohexadiene Carbonate (CHDC) | Diaminophenolate Zinc Complex / Guanidine (TBD) | Coordination/Anionic ROP | Lower reactivity compared to trans-cyclohexene carbonate (CHC). rsc.orgbohrium.com |

| Cyclohexene-fused γ-butyrolactone | Metal Salts (e.g., ZnCl₂) | Anionic/Coordination ROP | Leads to chemically recyclable polyesters with high thermal stability. acs.org |

Post-Polymerization Functionalization of Cyclohexene-Containing Polymers

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to obtain through the direct polymerization of functional monomers. researchgate.net A polymer derived from this compound, which we can designate as poly[(this compound)], would possess two key reactive sites for subsequent functionalization: the pendant bromomethyl group and the double bond within the cyclohexene ring of the polymer backbone. This dual reactivity allows for a wide range of chemical transformations to tailor the polymer's properties for specific applications.

The pendant bromomethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. ksu.edu.sa This allows for the introduction of a diverse array of functional groups onto the polymer side chains. For instance, reaction with amines, thiols, or carboxylates can be used to attach new chemical moieties. This approach is analogous to the modification of polymers containing benzyl (B1604629) halide groups, where various nucleophiles are used to create functional materials. vt.edursc.org The efficiency of these substitution reactions is crucial for achieving well-defined functional polymers.

The double bond in the cyclohexene ring of the polymer backbone offers another route for functionalization, most notably through thiol-ene "click" chemistry. rsc.orgresearchgate.net This reaction, which can be initiated either by radicals (often photochemically) or by base/nucleophile catalysis, allows for the efficient and often quantitative addition of thiol-containing molecules across the double bond. researchgate.netnih.govrsc.org Thiol-ene chemistry is highly valued for its bio-orthogonality and tolerance to a wide range of functional groups, making it an ideal method for conjugating biomolecules or other sensitive compounds to the polymer. nih.gov Research on polymers containing cyclohexene rings, such as those derived from the copolymerization of vinylcyclohexene (B1617736) oxide (VCHO) and CO₂, has demonstrated the utility of thiol-ene reactions for introducing functionalities like amino groups. rsc.org

The table below outlines potential post-polymerization functionalization reactions for a polymer of this compound.

| Reactive Site on Polymer | Reaction Type | Reagents/Conditions | Introduced Functionality |

| Pendant Bromomethyl Group | Nucleophilic Substitution | Primary/Secondary Amines (R₂NH) | Tertiary/Quaternary Amines |

| Pendant Bromomethyl Group | Nucleophilic Substitution | Thiols (RSH) / Thiolates (RS⁻) | Thioethers |

| Pendant Bromomethyl Group | Nucleophilic Substitution | Azides (e.g., NaN₃) | Azides (for "click" chemistry) |

| Pendant Bromomethyl Group | Nucleophilic Substitution | Carboxylates (RCOO⁻) | Esters |

| Backbone Cyclohexene | Thiol-ene "click" reaction | Thiols (RSH) + Photoinitiator (e.g., DMPA) + UV light | Thioethers |

| Backbone Cyclohexene | Thiol-ene (Michael Addition) | Thiols (RSH) + Base/Nucleophile catalyst | Thioethers |

| Backbone Cyclohexene | Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxides |

| Backbone Cyclohexene | Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Diols |

Development of Novel Polymeric and Advanced Materials

The ability to perform versatile post-polymerization modifications on polymers derived from this compound opens the door to the development of a wide range of novel polymeric and advanced materials with tailored properties. The introduction of specific functional groups allows for the creation of materials with applications in fields ranging from biomedicine to advanced electronics.

One significant application is the synthesis of graft copolymers. nii.ac.jpresearchgate.net The bromomethyl groups on the polymer backbone can act as initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This "grafting from" approach allows for the growth of well-defined polymer side chains of a different monomer, leading to the formation of graft copolymers with complex architectures. nih.govrsc.org These materials often exhibit unique phase behavior and can be designed as thermoplastic elastomers or compatibilizers for polymer blends.

Furthermore, the functionalized polymers can be used to create advanced materials for biomedical applications. nih.gov For example, attaching hydrophilic polymer chains like poly(ethylene glycol) (PEG) can improve the biocompatibility and water solubility of the material. The introduction of bioactive molecules, such as peptides or drugs, can lead to the development of polymer-drug conjugates for targeted delivery systems. nih.gov The use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) following the conversion of the bromomethyl group to an azide, is a common strategy for bioconjugation. rsc.org

The development of functional materials for other advanced applications is also possible. For instance, incorporating charged groups can lead to the creation of polyelectrolytes or ion-exchange resins. The attachment of chromophores or fluorescent molecules can produce materials for optical applications or sensors. acs.org By carefully selecting the functional groups to be introduced, materials with specific thermal properties, solubility characteristics, and surface energies can be engineered from a single polymeric scaffold. acs.orgnih.gov The development of porous organic frameworks for applications like Li-ion batteries also highlights the utility of functionalized cyclic structures in advanced materials science. bohrium.com

The table below provides examples of advanced materials that could be developed from a poly[(this compound)] precursor.

| Material Type | Synthesis Strategy | Potential Properties/Applications |

| Graft Copolymers | "Grafting from" using ATRP initiated from the bromomethyl groups. | Thermoplastic elastomers, compatibilizers, materials with microphase-separated morphologies. nii.ac.jp |

| Amphiphilic Copolymers | Grafting hydrophilic chains (e.g., PEO) onto the hydrophobic backbone. | Self-assembly into micelles or vesicles for drug delivery. rsc.org |

| Bioconjugates | Conversion of bromomethyl to azide, followed by CuAAC "click" reaction with alkyne-functionalized biomolecules. | Targeted drug delivery, biosensors, tissue engineering scaffolds. nih.gov |

| Ion-Exchange Resins | Quaternization of the bromomethyl group with tertiary amines to introduce permanent positive charges. | Water purification, separation processes. |

| Functional Surfaces | Surface-initiated polymerization or functionalization via thiol-ene chemistry on polymer films. | Controlled cell adhesion, anti-fouling coatings, patterned surfaces. nih.gov |

| Cyclic Polymer Precursors | Use of difunctional derivatives in ring-closing reactions. | Development of polymers with unique topologies and properties compared to linear analogues. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural analysis of 4-(bromomethyl)cyclohexene, providing detailed information about the carbon and hydrogen frameworks of the molecule.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy of this compound provides distinct signals corresponding to the different hydrogen environments within the molecule. The symmetry of the cyclohexene (B86901) ring influences the observed chemical shifts and multiplicities. docbrown.info

The olefinic protons of the C=C double bond typically resonate in the downfield region of the spectrum. docbrown.info The protons of the bromomethyl group (-CH₂Br) also exhibit a characteristic chemical shift. The remaining methylene (B1212753) and methine protons of the cyclohexene ring produce a complex pattern of signals in the upfield region.

A representative ¹H NMR spectrum of a related compound, 1-(bromomethyl)cyclohexene, shows signals for the olefinic proton and the methylene protons of the bromomethyl group and the cyclohexene ring. chemicalbook.com While specific chemical shift values can vary slightly depending on the solvent and instrument parameters, the general pattern and integration ratios are key for structural confirmation.

Table 1: Representative ¹H NMR Data for Cyclohexene Derivatives

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Olefinic CH | ~5.66 | Multiplet |

| Bromomethyl CH₂ | Varies | Varies |

| Cyclohexene Ring CH₂ & CH | Varies | Multiplet |

Note: This table provides generalized data for cyclohexene derivatives. Specific values for this compound may differ.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are expected. docbrown.info

The carbon atoms of the C=C double bond exhibit the largest chemical shifts, appearing furthest downfield in the spectrum due to the presence of the pi electron cloud. docbrown.info The carbon of the bromomethyl group is also shifted downfield due to the electronegativity of the bromine atom. The remaining sp³ hybridized carbons of the cyclohexene ring appear at higher field strengths. oregonstate.educompoundchem.com

For example, in the related compound 4-methyl-1-cyclohexene, the carbon atoms of the double bond and the methyl group, along with the other ring carbons, show distinct chemical shifts that allow for their unambiguous assignment. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Olefinic C=C | 120-140 |

| C-Br | 30-45 |

| Cyclohexene Ring CH₂ & CH | 20-40 |

Note: These are predicted ranges. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity of this compound and identifying any potential isomers or impurities. thermofisher.com The gas chromatogram provides a retention time for the compound, while the mass spectrometer yields a mass spectrum characterized by a molecular ion peak and specific fragmentation patterns. nih.gov

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. nih.gov The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways may involve the loss of the bromine atom or cleavage of the cyclohexene ring.

Ion Mobility Mass Spectrometry for Isomeric Analysis

Ion Mobility Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of ions in the gas phase. nih.gov This technique is particularly useful for distinguishing between isomers that may have identical mass-to-charge ratios and similar chromatographic retention times. clemson.edu

For a sample of this compound, IM-MS could be employed to separate it from other isomers, such as 3-(bromomethyl)cyclohexene (B1655334) or 1-(bromomethyl)cyclohexene, which may be present as byproducts of the synthesis. nih.govmdpi.com The different shapes of these isomers would result in different drift times through the ion mobility cell, allowing for their resolution and individual analysis by the mass spectrometer. This technique can be enhanced through derivatization to further differentiate isomers. clemson.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mvpsvktcollege.ac.in The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govdocbrown.info

Key expected absorptions include:

C=C stretch: A peak in the region of 1640-1680 cm⁻¹ is indicative of the carbon-carbon double bond in the cyclohexene ring. docbrown.info

=C-H stretch: Absorption bands for the sp² C-H bonds of the alkene are typically found just above 3000 cm⁻¹. docbrown.info

C-H stretch: Absorptions for the sp³ C-H bonds of the cyclohexene ring and the bromomethyl group appear just below 3000 cm⁻¹. docbrown.info

C-Br stretch: The carbon-bromine bond gives rise to a characteristic absorption in the fingerprint region, typically below 700 cm⁻¹. wpmucdn.com

CH₂ bend: Bending vibrations for the methylene groups are also observed in the fingerprint region. docbrown.info

The unique combination of these absorption bands provides a molecular fingerprint that can be used to confirm the identity of this compound. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alkene C=C | Stretch | 1640 - 1680 |

| Alkene =C-H | Stretch | > 3000 |

| Alkane C-H | Stretch | < 3000 |

| Alkyl Halide C-Br | Stretch | < 700 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org This powerful analytical technique provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformational preferences and intramolecular interactions of this compound. Furthermore, for chiral molecules, X-ray crystallography can establish the absolute stereochemistry, a critical aspect for its applications in stereoselective synthesis and biological systems. nih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays. wikipedia.org The regular, repeating arrangement of molecules within the crystal lattice diffracts the X-rays in a specific pattern of spots with varying intensities. wikipedia.org By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of individual atoms are determined. wikipedia.org

For this compound, a key structural feature of interest is the conformation of the cyclohexene ring and the orientation of the bromomethyl substituent. The cyclohexene ring typically adopts a half-chair conformation. The bromomethyl group can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric hindrance. X-ray crystallographic analysis would provide precise measurements of the dihedral angles within the ring, confirming the half-chair conformation, and definitively determine the orientation of the C-Br bond relative to the ring.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest review, data from related brominated cyclohexene structures provide expected values for its key geometric parameters. researchgate.net

Representative Crystallographic Data for a Substituted Bromocyclohexane Derivative

| Parameter | Value |

|---|---|

| C-C (cyclohexene ring, single bond) | ~1.54 Å |

| C=C (cyclohexene ring, double bond) | ~1.34 Å |

| C-C (exocyclic) | ~1.52 Å |

| C-Br | ~1.94 Å |

| C-C-C (ring angle, sp3) | ~111° |

| C=C-C (ring angle, sp2) | ~123° |

Note: The values presented are representative and derived from structurally similar compounds. Actual values for this compound would require experimental determination.

The solid-state packing of this compound molecules, governed by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds, would also be revealed. This information is valuable for understanding the material's physical properties, including melting point and solubility.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Structure

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique used to probe the electronic structure of molecules by examining the absorption of X-rays near the absorption edge of a specific element. acs.orgstanford.edu This element-specific technique provides detailed information about unoccupied molecular orbitals and the local bonding environment of the absorbing atom. stanford.educornell.edu For this compound, NEXAFS can be employed to investigate the electronic environments of the carbon and bromine atoms.

In a NEXAFS experiment, a sample is irradiated with monochromatic X-rays of tunable energy. When the X-ray energy matches the binding energy of a core electron (e.g., the K-edge of carbon at ~285 eV or the L-edge of bromine), the electron can be excited to an unoccupied molecular orbital. stanford.edu The resulting absorption spectrum exhibits sharp peaks (resonances) corresponding to these transitions, which act as a fingerprint of the molecule's electronic structure.

For this compound, carbon K-edge NEXAFS spectroscopy would reveal distinct features:

π* Resonances: The sp2 hybridized carbon atoms of the cyclohexene double bond would give rise to a sharp π* resonance at a characteristic energy. The intensity and position of this peak provide information about the C=C bond.

σ* Resonances: Transitions of core electrons to unoccupied σ* orbitals associated with the C-C, C-H, and C-Br bonds would appear at higher energies. The positions of these resonances are sensitive to bond lengths and the electronegativity of the neighboring atoms. The C-Br σ* resonance, in particular, would be a distinct feature.

Bromine L-edge or K-edge NEXAFS would provide complementary information, focusing specifically on the electronic environment of the bromine atom and the nature of the C-Br bond. The polarization dependence of NEXAFS can also be utilized with oriented samples to determine the orientation of specific bonds relative to a surface. stanford.edu

Theoretical and Computational Chemistry Studies of 4 Bromomethyl Cyclohexene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a class of quantum mechanical methods widely used to examine the electronic structure of molecules. scienceopen.com It is particularly effective for systems of several hundred atoms, offering a balance between computational cost and accuracy. scienceopen.com For 4-(Bromomethyl)cyclohexene, DFT is instrumental in understanding its reaction mechanisms and spectroscopic signatures.

DFT calculations are crucial for mapping the potential energy surface of chemical reactions involving this compound, such as nucleophilic substitution and elimination. By optimizing the geometries of reactants, products, and transition states, it is possible to determine the activation barriers (ΔG‡), which govern reaction rates. mdpi.com For instance, DFT can be used to model the transition state of a nucleophilic substitution reaction at the bromomethyl group, providing the activation energy required for the reaction to proceed. Similarly, the energy barriers for competing elimination pathways can be calculated to predict the major products under specific conditions. chemrxiv.org This predictive capability allows for the rational design of synthetic routes and catalysts. rsc.orgnih.gov

Table 1: Hypothetical DFT-Calculated Activation Barriers for Reactions of this compound Note: These values are illustrative and represent typical data obtained from DFT calculations.

| Reaction Type | Reagent | Solvent | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Sₙ2 Substitution | CN⁻ | DMSO | 22.5 |

| Sₙ1 Substitution | H₂O | Water | 35.1 |

| E2 Elimination | t-BuOK | t-BuOH | 25.8 |

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and analysis. researchgate.net Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to validate the structure of this compound. science.govresearchgate.net For example, DFT can compute the vibrational frequencies corresponding to specific bond stretches and bends, which correlate to peaks in an IR spectrum. researchgate.net Likewise, the Gauge-Independent Atomic Orbital (GIAO) method, often used within DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net The available experimental GC-MS and IR data for this compound from databases like PubChem can be used to benchmark these theoretical predictions. nih.gov

Table 2: Comparison of Experimental and Hypothetical DFT-Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value | Predicted Value (DFT/B3LYP/6-311G(d)) |

|---|---|---|

| IR Peak (C=C stretch) | ~1650 cm⁻¹ | 1655 cm⁻¹ |

| IR Peak (C-Br stretch) | ~650 cm⁻¹ | 645 cm⁻¹ |

| ¹H NMR (Olefinic H) | ~5.7 ppm | 5.72 ppm |

| ¹³C NMR (C-Br) | ~38 ppm | 37.5 ppm |

Molecular Modeling and Dynamics Simulations

While DFT focuses on the electronic structure at a static point, molecular modeling and dynamics simulations allow for the exploration of conformational landscapes and the time-evolution of the system.

The cyclohexene (B86901) ring in this compound is not planar and exists in various conformations, primarily a half-chair form. The bromomethyl substituent at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position. Molecular mechanics force fields (e.g., MMFF94) and DFT calculations can be used to determine the relative energies of these conformers. sapub.org For substituted cyclohexanes, substituents generally prefer the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. sapub.org In this compound, the pseudo-equatorial conformer is predicted to be more stable than the pseudo-axial conformer. Molecular dynamics simulations can further explore the energy barriers between these conformations.

Table 3: Calculated Relative Conformational Energies of this compound

| Conformer (Bromomethyl Group Position) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Pseudo-Equatorial | 0.00 | ~95% |

| Pseudo-Axial | ~1.8 | ~5% |

Molecular dynamics and other computational methods can be used to investigate the complete energy profile of a reaction pathway. epa.gov This involves calculating the free energies of reactants, intermediates, transition states, and products. chemrxiv.org By mapping the potential energy surface, researchers can identify the most energetically favorable reaction channels. teledos.gr For this compound, this could involve comparing the energetics of a concerted E2 elimination versus a stepwise E1 mechanism, providing a detailed understanding of the factors controlling product formation. nrel.gov

Table 4: Illustrative Reaction Pathway Energetics for Hydrolysis of this compound

| Species | Description | Calculated Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State (Sₙ2) | [H₂O···CH₂(C₆H₉)···Br]‡ | +28.5 |

| Products | (4-Cyclohexenyl)methanol + HBr | -10.2 |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are a cornerstone for predicting the chemical reactivity of molecules. rsc.orgnih.gov By analyzing various computed properties, one can anticipate how this compound will behave in different chemical environments. Key descriptors include the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP). researchgate.netnrel.gov The HOMO-LUMO gap is an indicator of chemical stability, while the locations of these orbitals suggest sites for electrophilic and nucleophilic attack, respectively. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the π-bond of the cyclohexene ring would be a likely HOMO region (susceptible to electrophilic attack), while the carbon atom bonded to the bromine would be a LUMO site (susceptible to nucleophilic attack).

Table 5: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -9.5 eV | Site of electrophilic attack (C=C bond) |

| LUMO Energy | -0.8 eV | Site of nucleophilic attack (C-Br carbon) |

| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability |

| Mulliken Charge on C-Br Carbon | +0.15 | Confirms electrophilic character |

| Mulliken Charge on Bromine | -0.22 | Good leaving group potential |

Catalysis in the Synthesis and Transformation of 4 Bromomethyl Cyclohexene

Transition Metal-Catalyzed Reactions

Transition metals are the cornerstone of many catalytic processes involving 4-(bromomethyl)cyclohexene, facilitating crucial bond-forming reactions such as cross-couplings. The choice of metal and ligands is critical for controlling the reaction's efficiency and selectivity.

Palladium is a versatile and widely used catalyst for carbon-carbon bond formation. libretexts.org Its application in reactions involving substrates similar to this compound, such as aryl and vinyl halides, is well-documented. wikipedia.orgorganic-chemistry.org Key palladium-catalyzed reactions applicable to this compound include the Suzuki, Heck, and Sonogashira couplings. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling stands out for its mild conditions and high functional group tolerance. nih.gov This reaction typically involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium(0) catalyst and a base. nih.govyoutube.com For a substrate like this compound, a Suzuki coupling could be envisioned at the C-Br bond. Catalyst systems for similar transformations often employ palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ with phosphine (B1218219) ligands. beilstein-journals.orgnih.gov The development of dialkylbiarylphosphine ligands has significantly expanded the scope of substrates to include even challenging combinations. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org While typically applied to aryl or vinyl halides, its principles can be extended. For instance, the cyclohexene (B86901) ring of the molecule could potentially react with an aryl halide. nih.gov Studies on the Heck reaction of cyclohexene with aryl bromides have shown that catalyst systems like Pd₂(dba)₃/PCy₃ can yield arylated cyclohexene products. nih.gov

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction could be applied to functionalize a bromo-substituted cyclohexene derivative. beilstein-journals.org Copper-free versions of the Sonogashira coupling have also been developed, often utilizing N-heterocyclic carbene (NHC) palladium complexes. organic-chemistry.org

| Reaction Type | Palladium Source | Ligand/Additive | Reactant Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ (base) | Arylboronic acid | beilstein-journals.org |

| Suzuki Coupling | Pd(OAc)₂ | PCy₃·HBF₄ | Arylboronic acid | nih.gov |

| Heck Reaction | Pd₂(dba)₃ · dba | PCy₃ / Na₂CO₃ | Aryl bromide | nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ | CuI (co-catalyst) | Terminal alkyne | beilstein-journals.org |

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions, particularly for those involving C(sp³)-hybridized carbons like the bromomethyl group. beilstein-journals.org These processes are effective for coupling non-activated alkyl halides. beilstein-journals.orgnih.gov

A notable application is the nickel-catalyzed reductive coupling of alkyl halides, where bis(pinacolato)diboron (B136004) can be used as the reductant to form C(sp³)–C(sp³) bonds. nih.gov This method demonstrates good chemoselectivity and functional group tolerance under mild conditions. nih.gov Furthermore, photochemical methods have been developed that utilize nickel catalysts for the cross-coupling of alkyl bromides with C(sp³)–H bonds. nih.gov For instance, a system employing Ni(cod)₂ and 4,4'-dimethoxy-2,2'-bipyridyl (dOMe-bpy) under light irradiation can facilitate such transformations. nih.gov These reactions may proceed through a single-electron transfer (SET) or an energy transfer (EnT) mechanism. nih.gov

| Reaction Type | Nickel Source | Ligand/Additive | Mechanism/Key Feature | Reference |

|---|---|---|---|---|

| Reductive Cross-Coupling | Ni Catalyst | Bis(pinacolato)diboron (reductant) | Coupling of unactivated 1° and 2° alkyl halides | nih.gov |

| Photochemical Cross-Coupling | Ni(cod)₂ | 4,4'-dOMe-bpy | C(sp³)–H alkylation via Energy Transfer | nih.gov |